molecular formula C9H12BrNO2 B1380327 3-Bromo-2-(2-methoxyethoxy)phenylamine CAS No. 1505568-38-6

3-Bromo-2-(2-methoxyethoxy)phenylamine

Cat. No. B1380327
M. Wt: 246.1 g/mol
InChI Key: HFWULLVCZKPZSX-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2-methoxyethoxy)phenylamine” is a chemical compound with the molecular formula C9H12BrNO2 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications.


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(2-methoxyethoxy)phenylamine” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . Further detailed analysis of the molecular structure was not found in the available resources.

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Application : “3-Bromo-2-(2-methoxyethoxy)phenylamine” is used as a raw material in the synthesis of pharmaceutical compounds . It’s a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
    • Results or Outcomes : The use of “3-Bromo-2-(2-methoxyethoxy)phenylamine” in the synthesis of SGLT2 inhibitors contributes to the development of new antidiabetic drugs . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
  • Polymer Science

    • Application : This compound is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) and poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene), which are studied as Mixed Ionic Electronic Conductors (MIECs) .
    • Method of Application : The synthesis starts with simple substituted thiophene rings and ends with dihalogenated thiophene rings with ethylene glycol side chain. These monomers can then be polymerized to make the desired polymers .
    • Results or Outcomes : The objective of this work is to help determine what constitutes a good MIEC .
  • Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)

    • Application : A bithiophene derivative bearing glycol side chains for the synthesis of semiconducting oligomers, polymers in application of OFETs and OSCs .
    • Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OFETs and OSCs .
  • Organic Electrochemical Transistors (OECTs)
    • Application : This compound is used in the synthesis of poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2’-bithiophen]-5-yl)thieno[3,2-b]thiophene), p(g2T-TT). The glycolated side chains on the thiophene backbone result in high currents, transconductance, and sharp subthreshold switching while maintaining fast switching speeds in accumulation mode organic electrochemical transistors (OECTs) .
    • Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OECTs .

Safety And Hazards

While specific safety and hazard information for “3-Bromo-2-(2-methoxyethoxy)phenylamine” is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

3-bromo-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWULLVCZKPZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-methoxy-ethoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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